INT-767: A Dual FXR/TGR5 Agonist for the Treatment of Nonalcoholic Steatohepatitis (NASH)
INT-767: A Dual FXR/TGR5 Agonist for the Treatment of Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there is a significant unmet medical need. INT-767, a semi-synthetic bile acid derivative, has emerged as a promising therapeutic candidate due to its dual agonism of the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the mechanism of action of INT-767 in NASH, detailing its effects on key pathological pathways. We summarize quantitative data from pivotal preclinical studies, outline experimental methodologies, and provide visual representations of the underlying signaling cascades and experimental designs.
Introduction to INT-767
INT-767 is a novel bile acid analog engineered to potently and selectively activate both FXR and TGR5.[1] As a dual agonist, it is designed to leverage the complementary roles of these two receptors in regulating lipid metabolism, glucose homeostasis, inflammation, and fibrosis, all of which are central to the pathophysiology of NASH.[2][3] Preclinical studies have demonstrated its potential to not only halt the progression of liver disease but also to reverse existing damage.[4]
Core Mechanism of Action: Dual Agonism of FXR and TGR5
INT-767's therapeutic effects in NASH are rooted in its ability to simultaneously engage two critical bile acid-activated receptors:
-
Farnesoid X Receptor (FXR): A nuclear hormone receptor highly expressed in the liver and intestine, FXR is a master regulator of bile acid, lipid, and glucose metabolism.[3]
-
Takeda G protein-coupled receptor 5 (TGR5): A cell surface receptor found on various cell types, including macrophages and sinusoidal endothelial cells, TGR5 activation is primarily linked to anti-inflammatory effects and improvements in glucose metabolism.[3][5]
The dual activation of these receptors by INT-767 results in a multi-faceted approach to treating NASH, addressing its primary drivers.
Signaling Pathways and Cellular Effects
INT-767 modulates several key signaling pathways implicated in NASH pathogenesis:
Regulation of Lipid Metabolism
Activation of FXR by INT-767 in hepatocytes leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[3][6] SREBP-1c is a key transcription factor that promotes de novo lipogenesis. By downregulating SREBP-1c, INT-767 effectively reduces the synthesis of fatty acids and triglycerides in the liver, thereby alleviating steatosis.[3][6]
Figure 1: INT-767 signaling pathway in lipid metabolism.
Anti-inflammatory Effects
INT-767 exerts potent anti-inflammatory effects through both FXR and TGR5 activation. FXR activation has been shown to antagonize the pro-inflammatory transcription factor NF-κB.[3][7] TGR5 activation in macrophages and Kupffer cells leads to an increase in intracellular cAMP, which in turn inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10.[5][8] This shifts the intrahepatic macrophage population towards a less inflammatory M2 phenotype.[2]
Figure 2: Anti-inflammatory mechanisms of INT-767.
Anti-fibrotic Effects
The anti-fibrotic activity of INT-767 is a critical component of its therapeutic potential in NASH. By reducing hepatocyte injury and inflammation, INT-767 indirectly inhibits the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Furthermore, in vitro studies have shown that INT-767 can directly modulate collagen deposition.[9] Preclinical models demonstrate a significant reduction in parenchymal collagen area and collagen fiber density following INT-767 treatment.[1]
Quantitative Data from Preclinical Studies
The efficacy of INT-767 has been demonstrated in various preclinical models of NASH. The following tables summarize key quantitative findings.
Table 1: Effects of INT-767 on Histological Features of NASH in ob/ob Mice [1]
| Parameter | Vehicle | INT-767 (3 mg/kg) | INT-767 (10 mg/kg) |
| Steatosis Score | 2.8 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Inflammation Score | 2.5 ± 0.3 | 1.3 ± 0.2 | 0.5 ± 0.2 |
| Ballooning Score | 1.8 ± 0.2 | 0.9 ± 0.3 | 0.3 ± 0.1 |
| NAFLD Activity Score (NAS) | 7.1 ± 0.5 | 3.7 ± 0.6 | 1.6 ± 0.4 |
| Fibrosis Stage | 2.5 ± 0.3 | 1.4 ± 0.2 | 0.8 ± 0.2 |
| Collagen Area (%FA) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 vs. vehicle. %FA = percent fractional area.
Table 2: Comparative Efficacy of INT-767 and Obeticholic Acid (OCA) in ob/ob-NASH Mice [1]
| Treatment Group | % of Mice with >1 Point Improvement in Fibrosis Score |
| INT-767 (10 mg/kg) | 82% (9/11 animals) |
| OCA (30 mg/kg) | 57% (4/7 animals) |
Experimental Protocols
The following are summaries of the methodologies employed in key preclinical studies evaluating INT-767 in NASH.
Diet-Induced Obese Mouse Model of NASH[1]
-
Animal Model: Male Lepob/ob (ob/ob) mice were used.
-
Diet: Mice were fed an AMLN diet (high in fat, trans-fat, cholesterol, and fructose) to induce NASH.
-
Treatment: After the development of biopsy-confirmed NASH, mice were treated with vehicle, INT-767 (3 or 10 mg/kg), or obeticholic acid (OCA; 10 or 30 mg/kg) via oral gavage, once daily for 8 or 16 weeks.
-
Endpoints:
-
Histology: Liver tissue was collected for hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red staining. Blinded qualitative scoring of steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis was performed.
-
Quantitative Morphometry: Immunohistochemistry for Collagen Type I (Col1a1) and Galectin-3 was performed, and the percent fractional area was quantified. Second harmonic generation imaging was used to assess collagen fiber density.
-
Gene Expression Analysis: RNA was extracted from liver and ileum tissue for RNA sequencing to assess changes in gene expression profiles.
-
Drug Distribution: Liquid chromatography-tandem mass spectrometry was used to measure the levels of INT-767 and OCA in the liver and ileum.
-
Figure 3: Experimental workflow for the diet-induced obese mouse model of NASH.
High-Fat Diet-Induced Rat Model of NASH[3][7]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Diet: Rats were fed a high-fat diet for 16 weeks to induce NASH.
-
Treatment: From week 13 to week 16, a subset of rats received INT-767 by gavage.
-
Endpoints:
-
Serum Analysis: Blood was collected to measure levels of lipids, glucose, and liver enzymes.
-
Histological Evaluation: Liver tissue was stained with H&E and Oil Red O to assess lipid accumulation and immune cell infiltration.
-
Molecular Analysis: Western blotting and quantitative real-time PCR were performed to evaluate the expression of proteins and genes involved in lipid metabolism (e.g., SREBP-1c), glucose metabolism (e.g., PEPCK), and inflammation (e.g., TNF-α, NF-κB).
-
Conclusion
INT-767's dual agonism of FXR and TGR5 provides a powerful and synergistic mechanism of action for the treatment of NASH. By simultaneously targeting key pathways in lipid metabolism, inflammation, and fibrosis, INT-767 has demonstrated significant efficacy in preclinical models, leading to improvements in all the core histological features of the disease. The data strongly support the continued clinical development of INT-767 as a promising therapeutic agent for patients with NASH.
References
- 1. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Farnesoid X receptor agonist INT-767 attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Farnesoid X receptor agonist INT-767 attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Receptor Activation Modulates Hepatic Monocyte Activity and Improves Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
